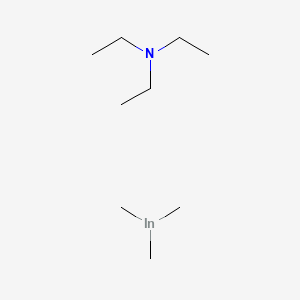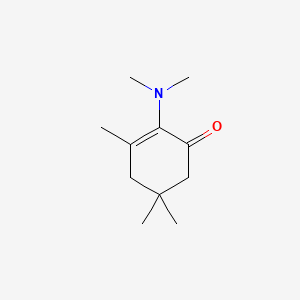
Thalifaberine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalifaberine is a cytotoxic aporphine-benzylisoquinoline alkaloid derived from the plant Thalictrum faberi. This compound belongs to a class of naturally occurring alkaloids known for their diverse pharmacological activities, including antitumor, antimalarial, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thalifaberine can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthetic route typically involves the use of one- and two-dimensional nuclear magnetic resonance (NMR) techniques to fully assign the hydrogen and carbon NMR data .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Thalictrum faberi. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Thalifaberine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Mécanisme D'action
Thalifaberine exerts its effects by inducing apoptosis (programmed cell death) and arresting the cell cycle at the S phase. This is achieved through the loss of mitochondrial membrane potential, leading to the activation of apoptotic pathways. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potent cytotoxic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalifaberine is structurally and functionally similar to other aporphine-benzylisoquinoline alkaloids, including:
- Thalifaberidine
- Thalifaronine
- Thalifaricine
- Thalifarazine
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and potent cytotoxic activity against specific cancer cell lines. Its ability to induce apoptosis and arrest the cell cycle makes it a valuable compound for further research and development in cancer therapy .
Propriétés
Numéro CAS |
88313-32-0 |
|---|---|
Formule moléculaire |
C41H48N2O8 |
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
(6aS)-8-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C41H48N2O8/c1-42-16-14-24-19-32(44-3)33(45-4)21-27(24)30(42)18-23-10-12-25(13-11-23)51-38-29-20-31-35-26(15-17-43(31)2)37(47-6)41(50-9)40(49-8)36(35)28(29)22-34(46-5)39(38)48-7/h10-13,19,21-22,30-31H,14-18,20H2,1-9H3/t30-,31-/m0/s1 |
Clé InChI |
RRKYSGHTIGWTJQ-CONSDPRKSA-N |
SMILES isomérique |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC |
SMILES canonique |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)



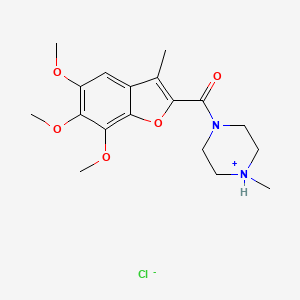
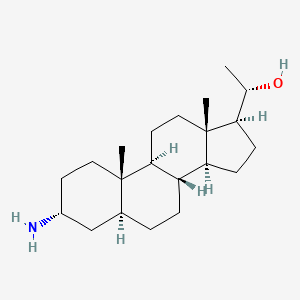
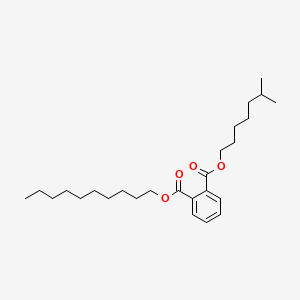

![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)


